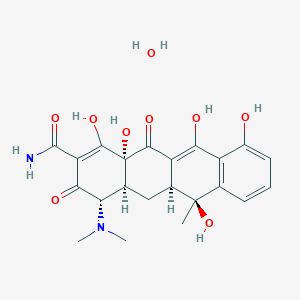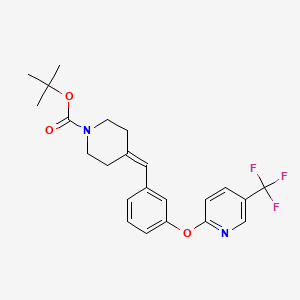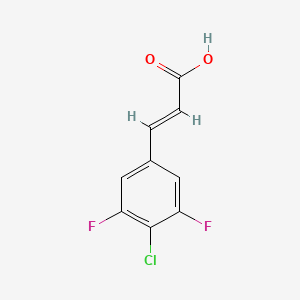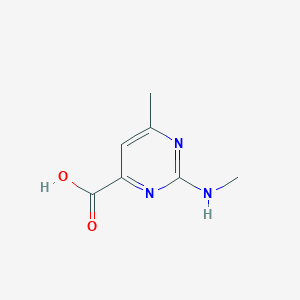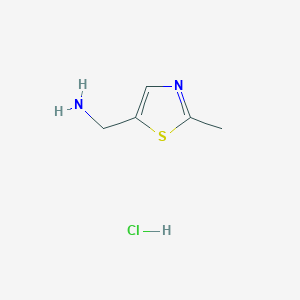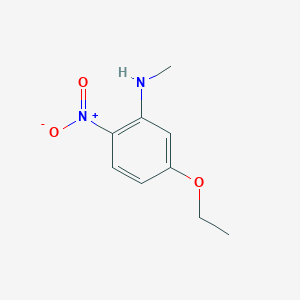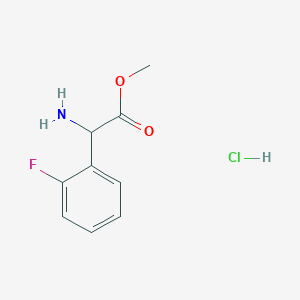
Methyl amino(2-fluorophenyl)acetate hydrochloride
Vue d'ensemble
Description
“Methyl amino(2-fluorophenyl)acetate hydrochloride” is a chemical compound with the IUPAC name “methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride”. It has a molecular weight of 219.64 . The compound is a salt, with chloride (Cl) being the counterion .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the amino and acetate groups on the phenyl ring. Physical And Chemical Properties Analysis
The compound is a salt with chloride as the counterion . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Methyl amino(2-fluorophenyl)acetate hydrochloride is a compound that has seen varied applications in scientific research, primarily in the synthesis and development of potential therapeutic agents. The compound's structural analogs and derivatives have been synthesized to explore their biological activities, such as anticancer properties and enzymatic inhibition, among others.
Synthesis Techniques and Anticancer Activity : A study detailed the synthesis of compounds similar to methyl amino(2-fluorophenyl)acetate hydrochloride, emphasizing their potential anticancer activity. The synthesis process involves multiple steps, including amidation, etherification, and hydrolysis, to yield compounds characterized by various spectroscopic methods. Such compounds have shown promising results in vitro against cancer cell lines, suggesting a potential pathway for drug development (Liu Ying-xiang, 2007).
Optimized Synthesis for Drug Development : Another research focused on optimizing the synthesis process of a related compound, demonstrating the effectiveness of this approach in achieving high yields and simplifying production processes. This optimization is crucial for the efficient and economical production of potential therapeutic agents (Wang Guo-hua, 2008).
Role in Asymmetric Synthesis : The compound has also been used in asymmetric synthesis processes, contributing to the development of biologically active molecules with specific stereochemical configurations. This aspect is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly impact its efficacy and safety (Mateo M Salgado et al., 2019).
Development of COX-2 Inhibitors : In the quest for new therapeutic agents, derivatives of methyl amino(2-fluorophenyl)acetate hydrochloride have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This research contributes to the discovery of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Lei Shi et al., 2012).
Skin Permeation Enhancers : Recent studies have explored the use of amino acid ester hydrochlorides, closely related to methyl amino(2-fluorophenyl)acetate hydrochloride, as skin permeation enhancers. These compounds show potential in improving the transdermal delivery of drugs, highlighting the versatility of this chemical class in pharmaceutical applications (Luyao Zheng et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-(2-fluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBOUWVMMUKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



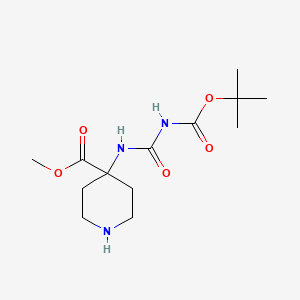
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
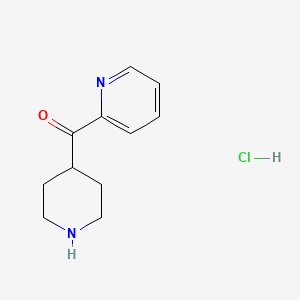
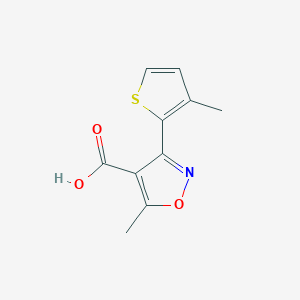

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
